molecular formula C8H6N2O3 B038279 2-(Hydroxymethyl)benzimidazole-4,7-dione CAS No. 111210-04-9

2-(Hydroxymethyl)benzimidazole-4,7-dione

Cat. No.: B038279
CAS No.: 111210-04-9
M. Wt: 178.14 g/mol
InChI Key: YRHHKWVTVGPHKF-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzimidazole-4,7-dione is an organic compound with the molecular formula C8H6N2O3 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)benzimidazole-4,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with formaldehyde and an oxidizing agent. The reaction conditions often involve moderate temperatures and the use of solvents like methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)benzimidazole-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different benzimidazole derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of benzimidazole-4,7-dione carboxylic acid.

    Reduction: Formation of benzimidazole derivatives with reduced functional groups.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)benzimidazole-4,7-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a bioreductive agent targeting hypoxic tumor cells.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzimidazole-4,7-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a bioreductive agent, selectively targeting hypoxic cells. The compound can undergo reduction in low-oxygen environments, leading to the formation of reactive intermediates that induce cytotoxic effects. This mechanism is particularly relevant in the context of anticancer research, where hypoxic tumor cells are a common target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole-2-methanol: Similar structure but lacks the dione functionality.

    Benzimidazole-4,7-dione: Lacks the hydroxymethyl group.

    2-(Hydroxymethyl)benzimidazole: Lacks the dione functionality.

Uniqueness

2-(Hydroxymethyl)benzimidazole-4,7-dione is unique due to the presence of both the hydroxymethyl and dione functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(hydroxymethyl)-1H-benzimidazole-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-3-6-9-7-4(12)1-2-5(13)8(7)10-6/h1-2,11H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHHKWVTVGPHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=C(C1=O)NC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)benzimidazole-4,7-dione
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2-(Hydroxymethyl)benzimidazole-4,7-dione
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2-(Hydroxymethyl)benzimidazole-4,7-dione
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2-(Hydroxymethyl)benzimidazole-4,7-dione
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Reactant of Route 6
2-(Hydroxymethyl)benzimidazole-4,7-dione

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